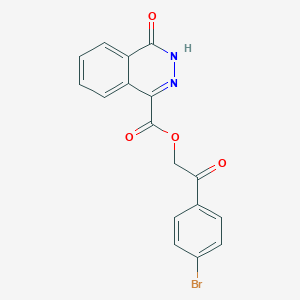
N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "MDBD" and is known to have various biochemical and physiological effects. In
作用机制
The mechanism of action of MDBD is not fully understood, but it is believed to involve the formation of hydrogen bonds and π-π stacking interactions with nucleic acids. This interaction results in a change in the fluorescence properties of the compound, allowing it to be used as a probe for imaging and sensing.
Biochemical and Physiological Effects:
MDBD has been shown to have various biochemical and physiological effects. The compound has been reported to exhibit antitumor activity in vitro, suggesting its potential as a cancer treatment. Additionally, MDBD has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.
实验室实验的优点和局限性
MDBD has several advantages for lab experiments, including its high selectivity for nucleic acids and its ability to be used as a fluorescent probe. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment for imaging and sensing.
未来方向
There are several future directions for research on MDBD. One potential area of study is the development of new derivatives of the compound with improved properties, such as increased selectivity and reduced toxicity. Additionally, MDBD could be used in combination with other probes and imaging techniques to study complex biological systems. Finally, the potential applications of MDBD in cancer treatment and other therapeutic areas warrant further investigation.
In conclusion, MDBD is a compound with significant potential for scientific research applications. Its synthesis method is simple and efficient, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use, MDBD has several advantages for lab experiments and has numerous future directions for research.
合成方法
MDBD can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with acetic anhydride in the presence of a catalyst. The resulting compound is then treated with hydroxylamine hydrochloride to obtain MDBD.
科学研究应用
MDBD has been extensively studied for its potential applications in scientific research. One of the primary uses of MDBD is as a fluorescent probe for imaging biological samples. The compound has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structures and interactions. Additionally, MDBD has been used as a fluorescent sensor for detecting metal ions and other small molecules in biological samples.
属性
分子式 |
C17H13NO6 |
|---|---|
分子量 |
327.29 g/mol |
IUPAC 名称 |
N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H13NO6/c1-9(19)11-5-15-16(24-8-23-15)6-12(11)18-17(20)10-2-3-13-14(4-10)22-7-21-13/h2-6H,7-8H2,1H3,(H,18,20) |
InChI 键 |
PHZZQDWNAKFMDF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC4=C(C=C3)OCO4)OCO2 |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC4=C(C=C3)OCO4)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)

![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)

![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)
amino]butanoic acid](/img/structure/B299624.png)

![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)